

Pazufloxacin-d4: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Pazufloxacin-d4

Cat. No.: B15142614

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This technical guide provides an in-depth overview of **Pazufloxacin-d4**, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and a summary of the parent compound's mechanism of action.

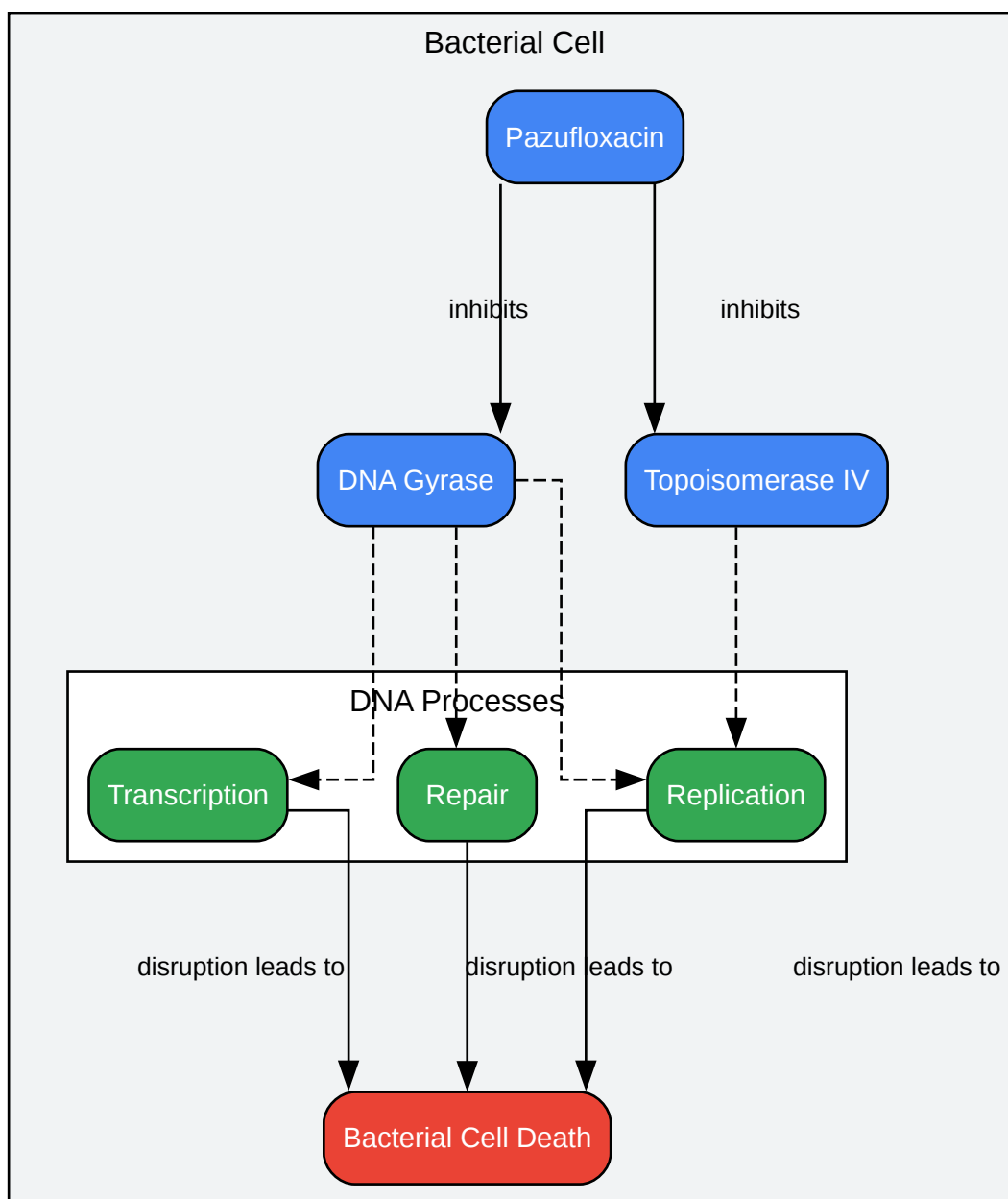
Core Compound Data

Pazufloxacin-d4 is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Pazufloxacin due to its mass spectrometric differentiation from the parent compound. Below is a summary of its key quantitative data.

Property	Value	Citations
CAS Number	1346602-97-8 (Mesylate Salt)	[1]
Molecular Weight	418.43 g/mol (Mesylate Salt)	[2]
Molecular Formula	C ₁₆ H ₁₁ D ₄ FN ₂ O ₄ · CH ₄ O ₃ S (Mesylate Salt)	[2]

Mechanism of Action of Pazufloxacin

Pazufloxacin, the non-deuterated parent compound, is a potent antibacterial agent. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[3] By inhibiting these enzymes, Pazufloxacin induces double-strand breaks in the bacterial DNA, which ultimately leads to cell death.[3] This dual-targeting mechanism enhances its antibacterial efficacy and may help to reduce the development of bacterial resistance.[3]



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Caption: Mechanism of action of Pazufloxacin.

General Experimental Protocol: Pharmacokinetic Study

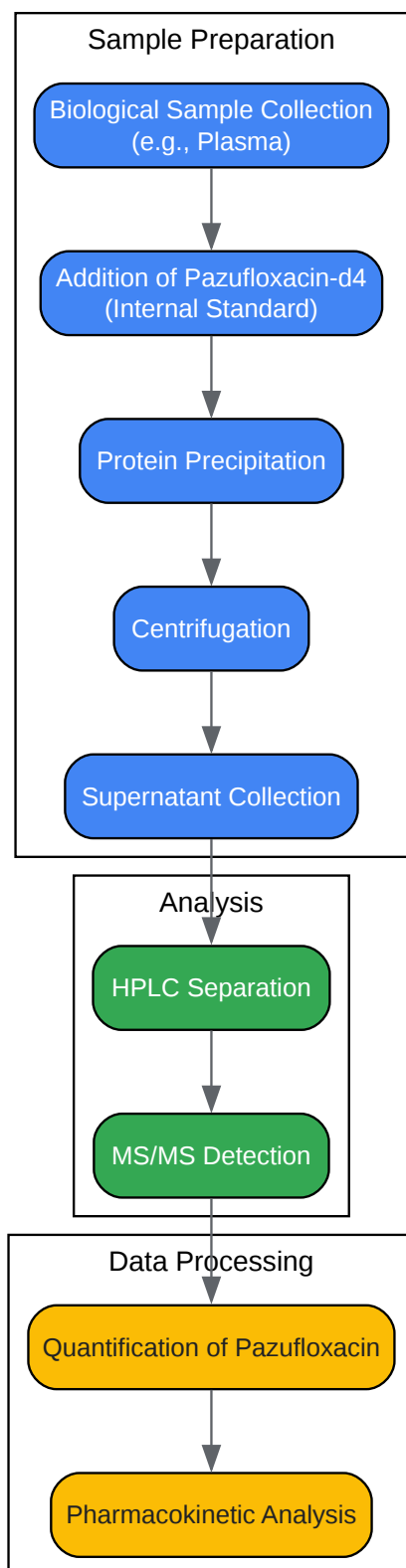
While specific experimental protocols for **Pazufloxacin-d4** are not widely published, a general methodology for its use as an internal standard in a pharmacokinetic study is outlined below. This is based on standard practices for using stable isotope-labeled internal standards in bioanalytical assays, often coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To determine the pharmacokinetic profile of Pazufloxacin in a biological matrix (e.g., plasma, urine) using **Pazufloxacin-d4** as an internal standard.

Methodology:

- Preparation of Standards and Quality Controls:
 - Prepare stock solutions of Pazufloxacin and **Pazufloxacin-d4** in a suitable solvent (e.g., methanol).
 - Create a series of calibration standards by spiking known concentrations of Pazufloxacin into the blank biological matrix.
 - Add a fixed concentration of the **Pazufloxacin-d4** internal standard solution to all calibration standards and quality control samples.
- Sample Preparation:
 - Thaw biological samples collected from the study subjects at specified time points after administration of Pazufloxacin.
 - Add the **Pazufloxacin-d4** internal standard solution to each sample.
 - Perform protein precipitation to remove proteins that can interfere with the analysis. This is typically done by adding a solvent like acetonitrile.
 - Centrifuge the samples to pellet the precipitated proteins.

- Collect the supernatant for analysis.
- HPLC-MS/MS Analysis:
 - Inject the prepared samples into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
 - The HPLC system separates Pazufloxacin and **Pazufloxacin-d4** from other components in the sample.
 - The mass spectrometer detects and quantifies Pazufloxacin and **Pazufloxacin-d4** based on their specific mass-to-charge ratios.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of Pazufloxacin to the peak area of **Pazufloxacin-d4** against the concentration of Pazufloxacin in the calibration standards.
 - Use the calibration curve to determine the concentration of Pazufloxacin in the unknown samples.
 - Pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life are then calculated from the concentration-time data.[\[7\]](#)



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